molecular formula C14H15N3O2 B4801153 4-phenoxy-N-(pyrimidin-2-yl)butanamide

4-phenoxy-N-(pyrimidin-2-yl)butanamide

Cat. No.: B4801153
M. Wt: 257.29 g/mol
InChI Key: WRXOEXHXNIVKKS-UHFFFAOYSA-N
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Description

4-Phenoxy-N-(pyrimidin-2-yl)butanamide is a synthetic amide derivative characterized by a phenoxy group attached to a butanamide backbone and a pyrimidin-2-yl substituent at the amide nitrogen. For instance, similar butanamide derivatives have demonstrated activity against plant pathogens by disrupting bacterial quorum sensing (QS) systems . The pyrimidine moiety is a critical pharmacophore, often associated with DNA/RNA interaction and enzyme inhibition, which may underpin its biological relevance.

Properties

IUPAC Name

4-phenoxy-N-pyrimidin-2-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c18-13(17-14-15-9-5-10-16-14)8-4-11-19-12-6-2-1-3-7-12/h1-3,5-7,9-10H,4,8,11H2,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXOEXHXNIVKKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCC(=O)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenoxy-N-(pyrimidin-2-yl)butanamide typically involves the reaction of 4-phenoxybutanoic acid with pyrimidin-2-amine. The reaction is carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Phenoxy-N-(pyrimidin-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenol derivatives.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include phenol derivatives, dihydropyrimidine derivatives, and various substituted pyrimidines .

Scientific Research Applications

4-Phenoxy-N-(pyrimidin-2-yl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-phenoxy-N-(pyrimidin-2-yl)butanamide involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes and receptors, modulating their activity. The phenoxy group can enhance the compound’s binding affinity and specificity. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes and modulation of signaling pathways .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Butanamide Derivatives

Compound Name Core Structure Key Substituents Molecular Formula Reference
4-Phenoxy-N-(pyrimidin-2-yl)butanamide Butanamide Phenoxy, Pyrimidin-2-yl C₁₄H₁₅N₃O₂ (inferred) Target
4-Phenoxy-N-(1,3-thiazol-2-yl)butanamide Butanamide Phenoxy, Thiazol-2-yl C₁₃H₁₄N₂O₂S
2-Methyl-N-(2'-phenylethyl)-butanamide Butanamide Methyl, Phenylethyl C₁₃H₁₉NO
3-Oxo-N-(pyrimidin-2-yl)butanamide derivatives Butanamide with thiazolidinone Sulfamoyl phenyl, Thiazolidinone ring C₁₇H₁₅N₅O₃S
4-Phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide Butanamide Phenyl, Pyrimidin-2-ylsulfamoyl phenyl C₂₁H₂₁N₅O₃S

Key Observations :

  • The phenoxy group in the target compound may enhance lipophilicity compared to phenyl or methyl substituents, influencing membrane permeability .
  • Sulfamoyl-containing derivatives (e.g., ) exhibit increased hydrogen-bonding capacity, which could improve target affinity but reduce solubility.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (LogP) H-Bond Donors/Acceptors Reference
This compound ~281.3 (calculated) Not reported ~2.1 (estimated) 2/4 Target
4-Phenoxy-N-(thiazol-2-yl)butanamide 298.38 Not reported 2.5 2/3
2-(1,3-Dioxoisoindolin-2-yl)-4-methylpentanamide 493.53 83 6.69 (calculated) 2/6
N-(6-Amino-2,4-dioxo-1-propylpyrimidin-5-yl)-4-chloro-N-(2-methoxyethyl)butanamide 387.87 Not reported 1.8 3/7

Key Observations :

  • The target compound’s lower molecular weight (~281.3 vs. 493.53 in ) suggests better bioavailability.

Antimicrobial Effects

  • Butanamide derivatives such as 2-methyl-N-(2'-phenylethyl)-butanamide disrupt the QS system in Burkholderia glumae, reducing virulence and biofilm formation .
  • The pyrimidine ring in the target compound may enhance DNA intercalation or inhibition of bacterial enzymes (e.g., dihydrofolate reductase) compared to thiazole-containing analogs .

Computational Insights

  • HOMO-LUMO gaps in pyrimidine-based sulfonamides (e.g., ΔE = 4.81 eV in ) correlate with stability and reactivity. A narrower gap (as in thiazole derivatives) may increase electrophilic reactivity .
  • Molecular docking studies (e.g., AutoDock Vina ) predict that sulfamoyl groups in analogs like form stable hydrogen bonds with target proteins, whereas phenoxy groups may favor hydrophobic interactions.

Q & A

Q. What are the standard synthetic routes for preparing 4-phenoxy-N-(pyrimidin-2-yl)butanamide, and what reaction conditions are critical for optimizing yield and purity?

  • Methodological Answer : The synthesis typically involves a multi-step approach:
  • Step 1 : Coupling of 4-phenoxybutanoic acid with 2-aminopyrimidine using carbodiimide-based coupling agents (e.g., EDC/HOBt) under anhydrous conditions (DMF or THF) .
  • Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
  • Critical Conditions : Maintain inert atmosphere (N₂/Ar), control reaction temperature (0–25°C), and monitor pH for amide bond formation .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound, and what key spectral markers should be analyzed?

  • Methodological Answer :
  • ¹H/¹³C NMR : Look for the amide proton signal at δ 8.2–8.5 ppm (pyrimidinyl NH) and δ 6.5–7.5 ppm (phenoxy aromatic protons). Carbonyl (C=O) appears at ~170 ppm in ¹³C NMR .
  • Mass Spectrometry (ESI-MS) : Molecular ion peak [M+H]⁺ at m/z 298.3 (calculated) with fragmentation patterns confirming the phenoxy and pyrimidinyl groups .
  • IR Spectroscopy : Stretch bands at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O of phenoxy) .

Advanced Research Questions

Q. How can computational chemistry approaches be integrated into the synthesis and modification of this compound to predict reactivity and optimize reaction pathways?

  • Methodological Answer :
  • Reaction Path Prediction : Use density functional theory (DFT) to model transition states and activation energies for key steps (e.g., amide bond formation) .
  • Solvent Optimization : Employ COSMO-RS simulations to select solvents that stabilize intermediates (e.g., DMF vs. THF) .
  • Machine Learning : Train models on existing pyrimidine-amide reaction datasets to predict optimal catalysts or temperatures .

Q. What strategies are recommended for resolving contradictory biological activity data observed in different assays for this compound derivatives?

  • Methodological Answer :
  • Assay Standardization : Validate assay conditions (e.g., cell line viability, enzyme concentration) using positive controls (e.g., known kinase inhibitors) .
  • Structural-Activity Relationship (SAR) : Synthesize analogs with modified phenoxy/pyrimidinyl groups to isolate contributing moieties .
  • Molecular Docking : Compare binding poses in target proteins (e.g., kinases) using AutoDock Vina to identify steric/electronic mismatches .

Q. What are the common chemical modifications of the phenoxy and pyrimidinyl groups in this compound to enhance its pharmacological profile, and how are these modifications methodologically validated?

  • Methodological Answer :
  • Phenoxy Modifications : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the para position to improve metabolic stability. Validate via stability assays in liver microsomes .
  • Pyrimidinyl Modifications : Replace pyrimidine with triazine or add methyl groups to enhance target affinity. Confirm via isothermal titration calorimetry (ITC) .
  • Bioisosteric Replacement : Substitute oxygen in phenoxy with sulfur (thioether) and assess solubility/logP changes .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility and bioavailability data for this compound across studies?

  • Methodological Answer :
  • Standardized Protocols : Use USP dissolution apparatus with consistent buffer systems (e.g., PBS pH 7.4 vs. simulated gastric fluid) .
  • Crystallinity Analysis : Compare polymorphic forms (via XRD) to rule out amorphous vs. crystalline state differences .
  • Permeability Assays : Perform parallel artificial membrane permeability assay (PAMPA) and Caco-2 cell studies to clarify absorption mechanisms .

Experimental Design Considerations

Q. What in vitro and in vivo models are most suitable for evaluating the therapeutic potential of this compound in oncology research?

  • Methodological Answer :
  • In Vitro : Use NCI-60 cell lines for broad cytotoxicity screening. Follow up with apoptosis assays (Annexin V/PI) and Western blotting for caspase-3 activation .
  • In Vivo : Employ xenograft models (e.g., HCT-116 colorectal cancer) with oral dosing (10–50 mg/kg) and monitor tumor volume via caliper measurements .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-phenoxy-N-(pyrimidin-2-yl)butanamide
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4-phenoxy-N-(pyrimidin-2-yl)butanamide

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